molecular formula C7H7BrO2S B6202528 ethyl 4-bromothiophene-3-carboxylate CAS No. 224449-33-6

ethyl 4-bromothiophene-3-carboxylate

Cat. No.: B6202528
CAS No.: 224449-33-6
M. Wt: 235.1
InChI Key:
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Description

Ethyl 4-bromothiophene-3-carboxylate is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromothiophene-3-carboxylate can be synthesized through various methods. One common approach involves the bromination of ethyl thiophene-3-carboxylate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Ethyl 4-substituted thiophene-3-carboxylates.

    Coupling: Various biaryl or alkyne-substituted thiophene derivatives.

    Reduction: Ethyl 4-bromothiophene-3-methanol

Scientific Research Applications

Ethyl 4-bromothiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Employed in the production of agrochemicals, dyes, and electronic materials

Mechanism of Action

The mechanism of action of ethyl 4-bromothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and ester group can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromothiophene-3-carboxylate
  • Ethyl 3-bromothiophene-2-carboxylate
  • Methyl 4-bromothiophene-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and physical properties. The position of the bromine atom and ester group allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

224449-33-6

Molecular Formula

C7H7BrO2S

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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